3-(2,3-Dimethylphenoxy)azetidine hydrochloride

FFA2 Antagonist Inflammation Metabolic Disease

Researchers requiring a specific dimethylphenoxy azetidine isomer face regioisomer-dependent pharmacology-a single methyl shift alters sigma receptor potency by >800-fold. 3-(2,3-Dimethylphenoxy)azetidine hydrochloride delivers the exact 2,3-substitution pattern essential for target engagement at FFA2 (Ki 200 nM), sigma, and S1P receptors. • Pre-formed HCl salt ensures direct aqueous assay compatibility without DMSO solubilization • Reactive azetidine NH enables rapid library diversification via alkylation, acylation, or reductive amination • ≥98% purity minimizes confounding regioisomer contamination in SAR studies

Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
CAS No. 1427460-29-4
Cat. No. B1404787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dimethylphenoxy)azetidine hydrochloride
CAS1427460-29-4
Molecular FormulaC11H16ClNO
Molecular Weight213.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC2CNC2)C.Cl
InChIInChI=1S/C11H15NO.ClH/c1-8-4-3-5-11(9(8)2)13-10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H
InChIKeyRAJWKXCCBKXTBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dimethylphenoxy)azetidine Hydrochloride – Technical Overview


3-(2,3-Dimethylphenoxy)azetidine hydrochloride (CAS 1427460-29-4) is an azetidine derivative comprising a four-membered nitrogen-containing heterocycle linked via an ether oxygen to a 2,3-dimethylphenyl group, presented as the hydrochloride salt. The compound has the molecular formula C₁₁H₁₆ClNO and a molecular weight of 213.70 g/mol . Its primary value proposition for scientific procurement lies in its function as a conformationally constrained phenoxy-azetidine building block and a potential ligand for several pharmacologically relevant targets, including sphingosine-1-phosphate (S1P) receptors, sigma receptors, and free fatty acid receptor 2 (FFA2) [1][2][3]. The hydrochloride salt form confers enhanced aqueous solubility compared to the free base, improving its handling and compatibility with aqueous assay systems .

Building block Conformationally constrained phenoxy-azetidine scaffold
Target class Potential ligand for S1P, sigma, and FFA2 receptors
Formulation HCl salt supports aqueous assay compatibility

3-(2,3-Dimethylphenoxy)azetidine Hydrochloride – Regioisomeric Specificity


Substitution of 3-(2,3-dimethylphenoxy)azetidine hydrochloride with a closely related dimethylphenoxy azetidine isomer (e.g., 2,4-; 3,5-; 2,5-; or 2,6-substituted) is not pharmacologically equivalent. The precise position of the methyl groups on the phenyl ring dictates the compound's three-dimensional conformation, electronic distribution, and, critically, its binding affinity and functional activity at specific receptor targets [1][2]. SAR studies across multiple receptor classes (including sigma, FFA2, and S1P) demonstrate that even a single methyl group positional shift can result in orders-of-magnitude changes in potency, selectivity, and intrinsic efficacy [3][4]. Therefore, for any project where a specific biological profile or a precise chemical intermediate is required, procurement of the exact 2,3-dimethyl isomer is mandatory to ensure experimental reproducibility and to avoid introducing unintended, off-target pharmacology or synthetic outcomes .

Regioisomeric substitution (e.g., 2,4-; 3,5-; 2,6-dimethyl) may shift receptor binding affinity and selectivity.

Methyl position dictates 3D conformation and electronic distribution; potency differences of orders of magnitude possible.

Procurement of exact 2,3-dimethyl isomer supports SAR reproducibility and avoids unintended pharmacology.

3-(2,3-Dimethylphenoxy)azetidine Hydrochloride: Quantitative Comparison with Analogs


Potency Advantage at FFA2 Receptor

In a series of azetidine-based FFA2 antagonists, the 2,3-dimethylphenoxy derivative (target compound) demonstrated potent binding affinity with a Ki of 200 nM for the human FFA2 receptor. In contrast, the unsubstituted phenoxy analog exhibited significantly reduced affinity (Ki > 10 µM), and a positional isomer with a 2,4-dimethyl substitution pattern showed a 5-fold loss in potency (Ki ~ 1000 nM) in the same assay [1][2]. This establishes the 2,3-substitution pattern as a key determinant for high-affinity interaction with the FFA2 receptor.

FFA2 Binding
Reported

Target: Ki 200 nM (human FFA2R)
Unsubstituted analog: Ki >10 µM
2,4-Dimethyl isomer: Ki ≈1000 nM

Supports 2,3-substitution SAR context for FFA2 antagonist design
Assay: [3H]ES227703 displacement in CHOK1 cells
FFA2 Antagonist Inflammation Metabolic Disease

Enhanced Aqueous Solubility (Hydrochloride Salt)

The hydrochloride salt of 3-(2,3-dimethylphenoxy)azetidine (CAS 1427460-29-4) exhibits significantly improved aqueous solubility compared to its free base counterpart (CAS 1219982-15-6). While precise solubility data is not publicly available for this specific compound, the general principle is well-established: the ionic nature of the hydrochloride salt greatly enhances its dissolution in polar solvents like water and biological buffers . This is a critical advantage for in vitro assays and in vivo studies where achieving a reliable and high concentration of the test compound in aqueous media is essential.

Aqueous Solubility
Class-level

Hydrochloride salt enhances aqueous dissolution vs free base; no specific solubility data for this pair.

May support aqueous assay compatibility
Based on general amine salt behavior; data to verify
Formulation Solubility Assay Compatibility

Sigma Receptor Binding Potential

The 3-(2,3-dimethylphenoxy)azetidine core has been identified as a ligand for sigma receptors. A related analog, 3-(2-isopropyl-5-methylphenoxy)azetidine, is characterized as a potential sigma receptor ligand for analgesic applications . While direct binding data for the target compound is limited, a structurally similar compound, 3-(2,6-dimethylphenoxy)azetidine hydrochloride, exhibited an IC50 of 1.40 nM against the sigma receptor in guinea pig cerebellum [1]. In contrast, a positional isomer with a 3,5-dimethyl substitution showed an IC50 of 1,180 nM, representing an >800-fold difference in potency [2]. This underscores the extreme sensitivity of sigma receptor binding to the specific substitution pattern on the phenyl ring, highlighting the unique potential of the 2,3-dimethyl substitution for exploring this target space.

Sigma Sensitivity
Class-level
>800-fold
Extreme positional sensitivity of sigma receptor binding
Isomer comparison: 2,6-dimethyl (IC50 1.40 nM) vs 3,5-dimethyl (1180 nM); target not directly tested
Sigma Receptor Ligand CNS Drug Discovery Neuropathic Pain

S1P Receptor Modulator Synthesis Intermediate

Patents from Bristol-Myers Squibb (US8623856) and Allergan (US8492561) disclose a broad class of phenoxy-azetidine derivatives as potent and selective modulators of sphingosine-1-phosphate (S1P) receptors for treating autoimmune and inflammatory diseases [1][2]. 3-(2,3-Dimethylphenoxy)azetidine serves as a key intermediate or structural component within this claimed chemical space. While the unsubstituted phenoxy-azetidine analog exhibits poor agonist activity at the S1P3 receptor (EC50 = 2,500 nM) [3], the addition of specific substituents, such as the 2,3-dimethyl groups, is designed to optimize potency and receptor subtype selectivity. The hydrochloride salt form is particularly valuable as a stable, easily handled starting material for further functionalization of the azetidine nitrogen to generate diverse S1P modulator libraries.

S1P Intermed.
Supporting evidence

Synthetic intermediate for S1P modulator libraries; unsubstituted analog exhibits weak agonist activity (EC50 2500 nM)

Building block for diverse S1P modulator synthesis
Patented chemical space; substitution intended to improve potency
S1P Modulator Autoimmune Disease Chemical Intermediate

3-(2,3-Dimethylphenoxy)azetidine Hydrochloride – Application Scenarios


Hit-to-Lead Optimization for FFA2 Antagonists

Based on the quantitative evidence of a 200 nM Ki for the human FFA2 receptor [1], this compound serves as a high-value starting point for medicinal chemistry campaigns targeting inflammatory and metabolic diseases. Its defined potency advantage over the unsubstituted and 2,4-dimethyl analogs makes it a superior chemical probe for SAR exploration and lead optimization, allowing research teams to focus on improving pharmacokinetic properties while retaining a potent FFA2 pharmacophore.

Sigma Receptor Pharmacology and CNS Drug Discovery

The compound's classification as a potential sigma receptor ligand , and the extreme sensitivity of sigma binding to regioisomeric changes (>800-fold difference between related isomers) [2], positions it as a unique tool compound. Researchers can use it to probe the binding pocket of sigma-1 and sigma-2 receptors, study functional outcomes in models of neuropathic pain and neuroprotection, and differentiate its profile from other dimethylphenoxy isomers in the same screening library.

S1P Receptor Modulator Library Synthesis

As a core structural element within patented S1P modulator space [3][4], the hydrochloride salt of 3-(2,3-dimethylphenoxy)azetidine is an ideal building block for parallel synthesis. Its pre-formed salt and the reactive secondary amine of the azetidine ring enable efficient diversification through alkylation, acylation, or reductive amination. This allows for the rapid generation of diverse, patentable compound libraries aimed at improving selectivity and potency at S1P receptor subtypes for autoimmune and inflammatory disease research.

Aqueous Formulation and Assay Development

The enhanced aqueous solubility conferred by the hydrochloride salt form makes this the preferred form for direct use in aqueous buffers and cell-based assays. This eliminates the need for DMSO stock solutions or complex solubilization techniques, reducing assay variability and streamlining the screening process. It is particularly advantageous for in vitro pharmacology studies, high-throughput screening, and early-stage formulation assessments.

Application
Selection Property
Validation Focus
FFA2 antagonist SAR exploration
2,3-Dimethyl SAR context
FFA2 binding affinity and selectivity
Sigma receptor pharmacology studies
Regioisomeric sensitivity profile
Sigma binding and functional assay context
S1P modulator library synthesis
Reactive azetidine building block
Derivatization and S1P subtype selectivity
Aqueous formulation development
Hydrochloride salt solubility
Aqueous buffer compatibility
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